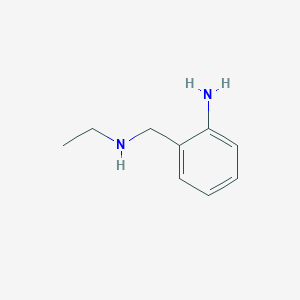

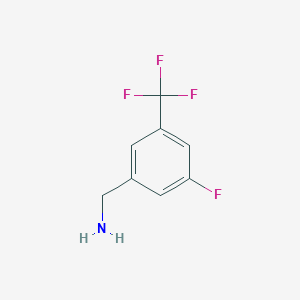

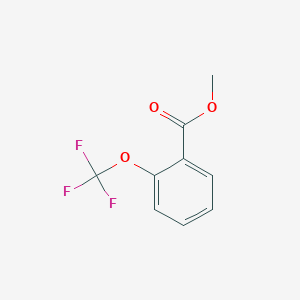

![molecular formula C10H12ClN B121559 3-[(4-氯苯基)甲基]氮杂环丁烷 CAS No. 606129-49-1](/img/structure/B121559.png)

3-[(4-氯苯基)甲基]氮杂环丁烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-[(4-Chlorophenyl)methyl]azetidine" is a derivative of azetidine, a four-membered nitrogen-containing ring. Azetidines are a class of azaheterocycles that have been studied for their potential in various chemical reactions and biological activities. The presence of a chlorophenyl group in the compound suggests potential for unique reactivity and biological relevance.

Synthesis Analysis

The synthesis of azetidine derivatives can be complex due to the strain in the four-membered ring. A method for synthesizing 3,3-dichloroazetidines involves the reaction of N-(1-aryl-2,2-dichloroethylidene)amines with aromatic aldehydes to produce alpha,alpha-dichloro-beta-hydroxy imines, which are then converted into beta-(mesyloxy) imines and further reacted to yield various azetidine derivatives . Another approach involves the condensation of perimidine-1-acetic acid hydrazide with aromatic aldehydes to form Schiff base derivatives, which are then cyclocondensed with chloro acetyl chloride to afford azetidin-2-ones . Additionally, azetidinone derivatives have been prepared by Betti’s condensation reaction followed by treatment with chloroacetic acid and POCl3 in the presence of triethylamine .

Molecular Structure Analysis

The molecular structure of azetidine derivatives is characterized by the presence of a strained four-membered ring, which can influence the reactivity and stability of the compounds. The structures of newly synthesized azetidine derivatives are typically confirmed using spectroscopic techniques such as IR and 1H-NMR, as well as elemental analysis . The presence of substituents on the azetidine ring, such as the chlorophenyl group, can further modify the electronic and steric properties of the molecule.

Chemical Reactions Analysis

Azetidine and its derivatives participate in various chemical reactions. For instance, azetidine can polymerize under the influence of cationic initiators to form polymers containing amino functions . Dichloroazetidines can undergo ring contraction with sodium methoxide to form aziridines or react with sodium hydride in DMSO to yield aroylaziridines through the intermediacy of strained heterocyclic enamines known as 2-azetines . Additionally, azetinyl thiazolidine-2-thiones can be synthesized via diastereoselective addition of chlorotitanium enolates to O-methyl aldoximes, leading to beta-amino carbonyl compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The ring strain in azetidines can lead to increased reactivity, making them useful intermediates in organic synthesis. The presence of substituents such as chlorophenyl groups can affect the compound's polarity, solubility, and boiling point. The chemical properties, such as reactivity towards nucleophiles or electrophiles, are also determined by the substituents attached to the azetidine ring. The biological activity of azetidine derivatives, including antibacterial and antifungal properties, has been evaluated, indicating potential applications in medicinal chemistry .

科学研究应用

合成和光谱性质

氮杂环丁烷衍生物的合成(包括与 3-[(4-氯苯基)甲基]氮杂环丁烷相关的衍生物)已被广泛研究。例如,Lie Ken Jie 和 Syed-rahmatullah (1992) 探索了长链氮杂、氮丙啶和氮杂环丁烷脂肪酯的合成和光谱性质,并使用核磁共振 (NMR) 和红外光谱分析对其结构进行了表征 (Lie Ken Jie & Syed-rahmatullah, 1992)。

重排和反应性

Dejaegher 等人 (2002) 描述了 2-芳基-3,3-二氯氮杂环丁烷的合成,并研究了它们与碱的反应性,导致各种环转化和形成其他化合物,如氮丙啶 (Dejaegher, Mangelinckx, & de Kimpe, 2002)。

在抗菌剂中的应用

Frigola 等人 (1995) 合成了一系列具有不同取代基的 7-氮杂环丁基喹诺酮,包括 7-(3-氨基-2-甲基-1-氮杂环丁基) 部分,以研究它们对抗菌活性和体内功效的影响 (Frigola 等,1995)。

代谢型谷氨酸受体激动剂

Manahan‐Vaughan 和 Reymann (1996) 使用反式-氮杂环丁烷-2,4-二羧酸 (ADA) 促进长期增强,研究了代谢型谷氨酸受体在大鼠齿状回中的作用 (Manahan‐Vaughan & Reymann, 1996)。

胆固醇抑制研究

Salman 和 Magtoof (2019) 专注于合成 3-(4-氯苯基) 双环氮杂环丁烷-2-酮及其作为血液中胆固醇抑制剂的潜力 (Salman & Magtoof, 2019)。

属性

IUPAC Name |

3-[(4-chlorophenyl)methyl]azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c11-10-3-1-8(2-4-10)5-9-6-12-7-9/h1-4,9,12H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTOUVXKYESEICL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588386 |

Source

|

| Record name | 3-[(4-Chlorophenyl)methyl]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

606129-49-1 |

Source

|

| Record name | 3-[(4-Chlorophenyl)methyl]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

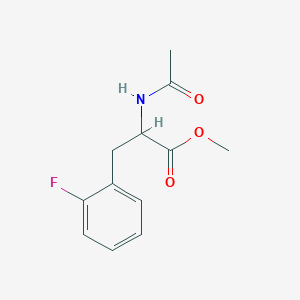

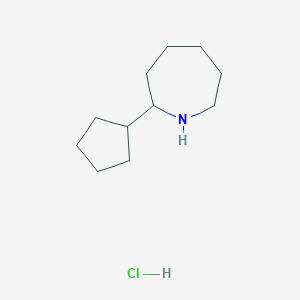

![[2-[[4-[[1-[[10-(4-aminobutyl)-16-benzyl-4-(1,3-dihydroxybutan-2-ylcarbamoyl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamothioylamino]phenyl]methyl]-3-[(3E)-3-hydroxyimino-2-methylbutan-2-yl]azanidylpropyl]-[(3Z)-2-methyl-3-oxidoiminobutan-2-yl]azanide;oxo(99Tc)technetium-99(3+)](/img/structure/B121497.png)

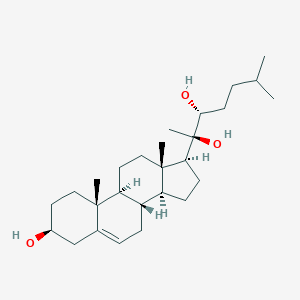

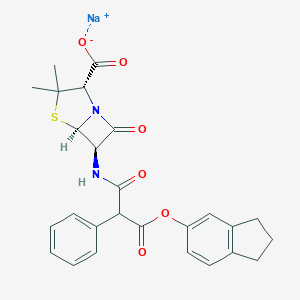

![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B121514.png)

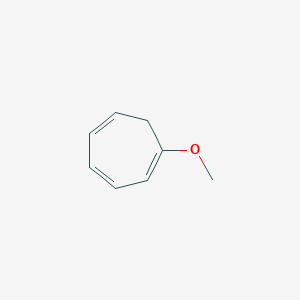

![Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane](/img/structure/B121518.png)